REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH:4]=[O:5].C(O[I:16](OC(=O)C)([O-])(=O)=O)(=O)C.C([N+](CC)(CC)CC)C>ClCCl>[OH:1][C:2]1[C:9]([I:16])=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
15.97 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=C(C=C1)OC
|
Name
|
tetraethylammonium diacetoxyiodate
|
Quantity
|
48.06 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OI(=O)(=O)([O-])OC(C)=O.C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
tetraethylammonium diacetoxyiodate
|
Quantity
|
46.93 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OI(=O)(=O)([O-])OC(C)=O.C(C)[N+](CC)(CC)CC
|
Type
|
CUSTOM
|
Details
|
After stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for an additional 12 hours
|
Duration
|
12 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
added to 2N HCl
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with saturated sodium bicarbonate, water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The organic phases were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
chromatographed with silica gel (hexanes:ethyl acetate, 9:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=O)C=C(C=C1I)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.47 g | |
YIELD: PERCENTYIELD | 11.9% | |
YIELD: CALCULATEDPERCENTYIELD | 11.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |